N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-bromobenzene-1-sulfonamide
Description
N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-bromobenzene-1-sulfonamide is a synthetic sulfonamide derivative featuring a tetrahydroquinoline core substituted with a benzoyl group at the 1-position and a 4-bromobenzenesulfonamide moiety at the 7-position. The compound’s structural determination likely employs crystallographic methods such as SHELX-based refinement, a standard for small-molecule analysis .
Properties
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-4-bromobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN2O3S/c23-18-9-12-20(13-10-18)29(27,28)24-19-11-8-16-7-4-14-25(21(16)15-19)22(26)17-5-2-1-3-6-17/h1-3,5-6,8-13,15,24H,4,7,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQNPBAQFMBOMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Br)N(C1)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-bromobenzene-1-sulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of 1-benzoyl-1,2,3,4-tetrahydroquinoline through the condensation of aniline with benzaldehyde, followed by cyclization. The resulting tetrahydroquinoline derivative is then subjected to sulfonation using 4-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-bromobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.
Substitution: The bromine atom in the bromobenzene moiety can be substituted with other nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions, typically under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a range of substituted sulfonamides.
Scientific Research Applications
Chemistry: In organic chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds with desired properties.
Biology and Medicine: The compound’s sulfonamide group is of particular interest in medicinal chemistry, as sulfonamides are known for their antibacterial properties. Research is ongoing to explore the potential of this compound as a pharmaceutical agent, particularly in the development of new antibiotics or other therapeutic agents.
Industry: In the industrial sector, this compound may be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-bromobenzene-1-sulfonamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction may disrupt essential biological processes, leading to the compound’s observed effects. Further research is needed to elucidate the precise molecular pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The compound shares structural motifs with several analogs reported in and , primarily the tetrahydroquinoline scaffold and sulfonamide/amide functionalities. Key differences lie in substituent groups, which significantly influence physicochemical properties and bioactivity:
Key Observations:
- Substituent Effects on Melting Points: Sulfonamide derivatives (e.g., Compounds 24, 25) exhibit melting points >220°C, suggesting that the sulfonamide group enhances thermal stability compared to amides. The target compound’s 4-bromobenzenesulfonamide group, with higher molecular weight and aromatic bulk, may further elevate its melting point relative to simpler sulfonamides.
Biological Activity
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-bromobenzene-1-sulfonamide is a complex organic compound belonging to the class of quinoline derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 484.41 g/mol. The compound features a tetrahydroquinoline core, which is known for its bioactive properties.
The biological activity of this compound primarily arises from its ability to interact with specific molecular targets within biological systems. It is believed to modulate enzyme activity and protein interactions, which can lead to various biological responses. The sulfonamide group enhances its binding affinity to target proteins, making it a valuable candidate for therapeutic applications.
Antimicrobial Activity
Research indicates that derivatives of tetrahydroquinoline exhibit significant antimicrobial properties. A study on related compounds showed that certain N-substituted benzoyl derivatives displayed excellent fungicidal activities against pathogens such as Valsa mali and Sclerotinia sclerotiorum, outperforming commercial fungicides like flutolanil with effective concentrations (EC50) as low as 2.63 mg/L .
Anticancer Activity
Compounds similar in structure to this compound have been evaluated for their anticancer potential. For instance, certain hybrids exhibited IC50 values in the nanomolar range against various cancer cell lines including gastric adenocarcinoma (A549) and fibrosarcoma (HT-1080) cells. These studies suggest that the compound may inhibit tubulin polymerization and induce cell cycle arrest .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of quinoline derivatives. Modifications at various positions on the benzoyl or sulfonamide groups can significantly alter the compound's efficacy:
| Modification | Effect on Activity |
|---|---|
| Bromine substitution on the benzene ring | Enhances binding affinity to target proteins |
| Alteration of alkyl groups | Influences solubility and permeability |
| Variation in sulfonamide group | Affects antimicrobial potency |
Case Studies
Several studies have highlighted the potential of this compound in various therapeutic contexts:
- Fungicidal Activity : In vitro assays demonstrated that specific analogs exhibited superior fungicidal activity compared to established fungicides .
- Anticancer Efficacy : Compounds structurally related to this compound were tested against multiple cancer cell lines, revealing significant cytotoxic effects with IC50 values ranging from 0.08 μM to 0.42 μM depending on structural modifications .
- Enzyme Inhibition : The compound has been explored as a probe for studying enzyme mechanisms due to its ability to selectively bind to specific enzymes involved in metabolic pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
